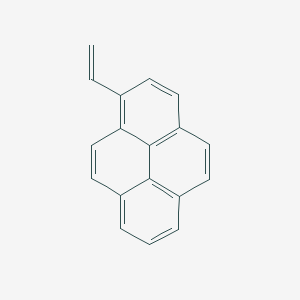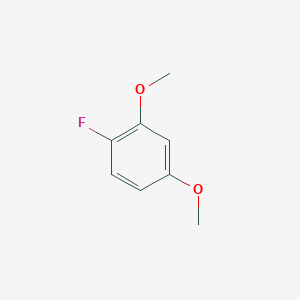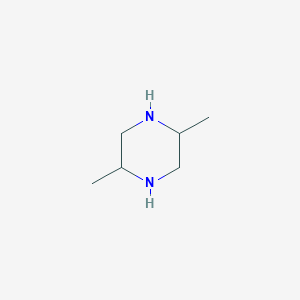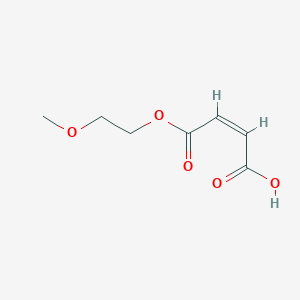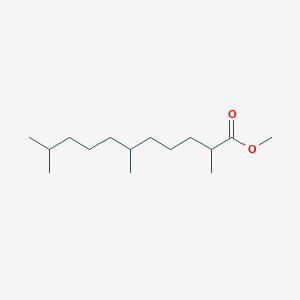
Methyl 2,6,10-trimethylundecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,6,10-trimethylundecanoate is a chemical compound that belongs to the class of esters. It is a colorless liquid that has a fruity odor and is used in various industrial applications. Methyl 2,6,10-trimethylundecanoate is synthesized by esterification of 2,6,10-trimethylundecanoic acid with methanol in the presence of a catalyst.
Mecanismo De Acción
The mechanism of action of methyl 2,6,10-trimethylundecanoate is not well understood. It is believed to exert its antimicrobial and antifungal properties by disrupting the cell membrane of microorganisms. It may also interfere with the synthesis of essential cellular components, such as proteins and nucleic acids.
Efectos Bioquímicos Y Fisiológicos
Methyl 2,6,10-trimethylundecanoate has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-irritating to the skin and eyes. It is also not mutagenic or carcinogenic. Methyl 2,6,10-trimethylundecanoate is metabolized in the liver and excreted in the urine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2,6,10-trimethylundecanoate has several advantages for lab experiments. It is a stable compound that can be stored for long periods without degradation. It is also readily available and relatively inexpensive. However, one limitation of methyl 2,6,10-trimethylundecanoate is its low solubility in water, which can make it difficult to use in aqueous solutions. It also has a low vapor pressure, which can make it challenging to handle in gas-phase experiments.
Direcciones Futuras
There are several future directions for research on methyl 2,6,10-trimethylundecanoate. One area of interest is its potential as a natural preservative in the food and cosmetic industries. Another area of research is its use as a biofuel, which could have significant environmental benefits. Additionally, further studies are needed to understand the mechanism of action of methyl 2,6,10-trimethylundecanoate and its potential as an antimicrobial and antifungal agent.
Métodos De Síntesis
Methyl 2,6,10-trimethylundecanoate is synthesized by esterification of 2,6,10-trimethylundecanoic acid with methanol in the presence of a catalyst. The catalyst used in the synthesis process can be a strong acid such as sulfuric acid or a Lewis acid such as boron trifluoride. The reaction is carried out under reflux conditions, and the product is obtained by distillation and purification. The yield of the synthesis process can be improved by optimizing the reaction conditions such as temperature, pressure, and catalyst concentration.
Aplicaciones Científicas De Investigación
Methyl 2,6,10-trimethylundecanoate has various scientific research applications. It is used as a flavor and fragrance ingredient in the food and cosmetic industries. It is also used as a solvent in the production of polymers and resins. Methyl 2,6,10-trimethylundecanoate has been studied for its antimicrobial and antifungal properties. It has been found to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Methyl 2,6,10-trimethylundecanoate has also been studied for its potential as a biofuel.
Propiedades
Número CAS |
1001-79-2 |
|---|---|
Nombre del producto |
Methyl 2,6,10-trimethylundecanoate |
Fórmula molecular |
C15H30O2 |
Peso molecular |
242.4 g/mol |
Nombre IUPAC |
methyl 2,6,10-trimethylundecanoate |
InChI |
InChI=1S/C15H30O2/c1-12(2)8-6-9-13(3)10-7-11-14(4)15(16)17-5/h12-14H,6-11H2,1-5H3 |
Clave InChI |
CSPZQWRFIYFDHS-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)C(=O)OC |
SMILES canónico |
CC(C)CCCC(C)CCCC(C)C(=O)OC |
Sinónimos |
2,6,10-Trimethylundecanoic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3S,4R,5R)-2-[(1R)-1,2-Dimethoxyethyl]-3,4,5-trimethoxyoxolane](/img/structure/B91199.png)

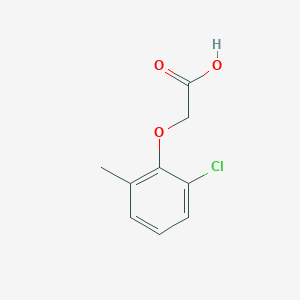
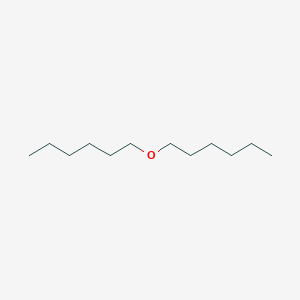
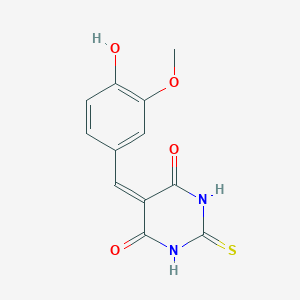

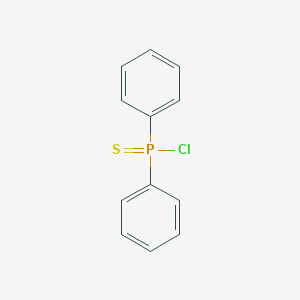
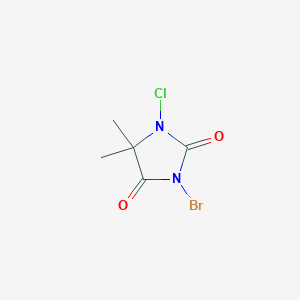
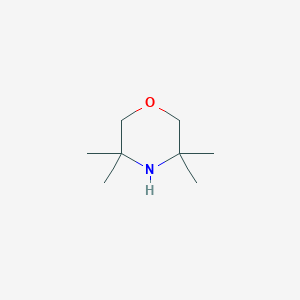
![(1R)-1-[(3Ar,5R,6S,6aR)-2,2-dimethyl-6-phenylmethoxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethanol](/img/structure/B91215.png)
